Pyrrolidine-3-carbothioamide
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Overview
Description
Pyrrolidine-3-carbothioamide is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a carbothioamide group attached at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile like an olefin . This reaction is regio- and stereoselective, allowing for the efficient construction of the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine-3-carbothioamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which pyrrolidine-3-carbothioamide exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Molecular docking studies have shown that the compound can interact with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: Features two carbonyl groups at the second and fifth positions.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness: Pyrrolidine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other pyrrolidine derivatives .
Properties
IUPAC Name |
pyrrolidine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIPZMUYBDIAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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